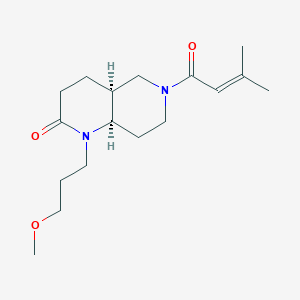![molecular formula C13H17Cl2N3O B5313129 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5313129.png)
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide, also known as DCBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCBA belongs to the class of piperazine compounds, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to involve multiple targets and pathways. In neuroscience, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate, and to activate antioxidant and anti-inflammatory pathways. In oncology, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival, including PI3K/Akt and MAPK/ERK. In infectious diseases, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to disrupt the membrane integrity and cell wall synthesis of bacterial and fungal pathogens.
Biochemical and Physiological Effects:
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects, depending on the target and pathway involved. In neuroscience, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. In oncology, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to inhibit cancer cell proliferation and metastasis, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy. In infectious diseases, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have broad-spectrum antibacterial and antifungal activities, with minimal toxicity to host cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis and purification. However, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide also has some limitations, including its potential toxicity, limited bioavailability, and lack of selectivity for specific targets and pathways. Therefore, careful dose-response and toxicity studies are necessary to determine the optimal conditions for 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide experiments.
Direcciones Futuras
There are several future directions for 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide research, including the development of more potent and selective analogs, the elucidation of its exact mechanism of action, and the exploration of its potential therapeutic applications in other fields, such as immunology and cardiovascular diseases. Additionally, the use of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity. Overall, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide is a promising compound with a wide range of potential applications in biomedical research and drug development.
Métodos De Síntesis
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide can be synthesized through a multistep process, starting with the reaction of 3,4-dichlorobenzyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to yield 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide. The purity and yield of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide can be improved through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In infectious diseases, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans.
Propiedades
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c14-11-2-1-10(7-12(11)15)8-17-3-5-18(6-4-17)9-13(16)19/h1-2,7H,3-6,8-9H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGGPLCCKKVUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)


![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5313064.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5313067.png)
![N-(3,4-dimethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5313075.png)



![(4R)-4-(4-{1-[(4-ethylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5313089.png)

![4-methyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5313123.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5313133.png)
![1,4,6-trimethyl-3-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5313141.png)